Glyzinc
Overview
Description
Zinc glycerolate is a crystalline compound formed by the reaction of zinc oxide with glycerol. It is known for its biocompatibility and has been studied for various applications, particularly in the fields of medicine and materials science. The compound is characterized by its unique structure, which allows it to interact with biological systems effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc glycerolate can be synthesized by heating zinc oxide with an excess of glycerol. The reaction typically occurs at temperatures ranging from 110°C to 240°C. For instance, one method involves heating zinc oxide powder in glycerol at a molar ratio of 1:7 for 24 hours at 130°C . Another method involves heating zinc oxide and excess glycerol at 240°C .
Industrial Production Methods: Industrial production of zinc glycerolate often involves similar methods but on a larger scale. The process may include additional steps such as purification and characterization using techniques like Fourier transform infrared spectroscopy, thermogravimetric analysis, and scanning electron microscopy .
Chemical Reactions Analysis
Types of Reactions: Zinc glycerolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: It can participate in substitution reactions where glycerol is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires reducing agents like hydrogen or carbon monoxide.
Substitution: Involves reagents that can replace glycerol, such as other polyols or organic acids.
Major Products Formed:
Oxidation: Zinc oxide.
Reduction: Elemental zinc.
Substitution: Various zinc-organic complexes depending on the substituent used.
Scientific Research Applications
Zinc glycerolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc glycerolate involves its interaction with biological molecules. Zinc ions play a crucial role in various enzymatic processes, acting as cofactors for numerous enzymes. The glycerolate component helps in the controlled release of zinc ions, enhancing their bioavailability. This controlled release mechanism is particularly beneficial in medical applications where sustained zinc ion delivery is required .
Comparison with Similar Compounds
Zinc Oxide: Commonly used in sunscreens and as a catalyst.
Zinc Gluconate: Used as a dietary supplement and in cold remedies.
Zinc Acetate: Employed in lozenges for treating the common cold.
Comparison:
Zinc Glycerolate vs. Zinc Oxide: Zinc glycerolate offers better biocompatibility and controlled zinc ion release, making it more suitable for medical applications.
Zinc Glycerolate vs. Zinc Gluconate: Zinc glycerolate has a more complex structure, providing unique properties such as enhanced antimicrobial activity.
Zinc Glycerolate vs. Zinc Acetate: Zinc glycerolate’s controlled release mechanism makes it more effective in applications requiring sustained zinc ion delivery.
Biological Activity
Glyzinc, also known as zinc glycinate, is a chelated compound formed from the amino acid glycine and zinc. This compound is notable for its enhanced bioavailability and potential health benefits, particularly in dietary supplementation. The biological activity of this compound is primarily attributed to its components: zinc and glycine, each contributing significantly to various physiological processes.
Composition and Properties
This compound consists of zinc ions coordinated with glycine molecules, creating a stable complex. This structure enhances the absorption of zinc in the gastrointestinal tract compared to other forms of zinc supplements. The following table summarizes key characteristics of this compound and other common zinc supplements:
Compound Name | Composition | Unique Features |
---|---|---|
This compound (Zinc Glycinate) | Zinc chelate with glycine | Improved absorption and bioavailability |
Zinc Gluconate | Zinc salt of gluconic acid | Better gastrointestinal tolerance |
Zinc Citrate | Zinc salt of citric acid | Enhanced absorption due to organic acid chelation |
Zinc Acetate | Zinc salt of acetic acid | Commonly used in lozenge form for cold treatment |
Zinc Picolinate | Zinc salt of picolinic acid | Believed to have superior absorption properties |
The mechanism of action for this compound involves the release of zinc ions in a controlled manner, which enhances their bioavailability. Zinc plays a crucial role in numerous enzymatic reactions, serving as a cofactor for various enzymes involved in metabolism, immune function, and DNA synthesis. Glycine contributes to protein synthesis and acts as a neurotransmitter, further supporting metabolic processes.
Immune Function
Zinc is essential for maintaining immune system integrity. Studies indicate that zinc supplementation can enhance immune responses, particularly in individuals with deficiencies. For instance, research has shown that zinc supplementation significantly reduces fasting blood sugar (FBS), insulin levels, and HbA1c in diabetic patients, indicating its potential role in managing metabolic disorders .
Antimicrobial Properties
This compound exhibits antimicrobial activity due to the inherent properties of zinc. It has been studied for its effectiveness against various pathogens and its ability to inhibit biofilm formation. This makes it a candidate for applications in wound healing and infection control .
Glycemic Control
Recent meta-analyses have highlighted the beneficial effects of zinc on glycemic biomarkers. A systematic review revealed that zinc supplementation led to significant reductions in FBS, HOMA-IR (Homeostasis Model Assessment of Insulin Resistance), insulin levels, and HbA1c across multiple studies . These findings suggest that this compound could be an effective adjunct therapy for managing type 2 diabetes.
Case Studies
-
Study on Diabetic Patients :
- Objective : To assess the impact of zinc supplementation on glycemic control.
- Results : Participants receiving this compound showed a significant decrease in FBS (WMD: −13.58; p < 0.001) and insulin levels (SMD: −0.67; p < 0.001) compared to the control group.
- : this compound may improve glycemic control in individuals with type 2 diabetes .
-
Study on Ruminants :
- Objective : To compare the bioavailability of bis-glycinate Zn versus ZnSO4.
- Results : Lambs supplemented with this compound exhibited higher plasma Zn concentrations and improved nutrient digestibility compared to those receiving inorganic zinc sources.
- : The study suggests enhanced retention and absorption rates for this compound over traditional forms .
Research Findings
Research indicates that this compound not only improves zinc bioavailability but also enhances overall health outcomes related to metabolic functions:
- Bioavailability Studies : Comparisons between this compound and other forms like zinc gluconate have shown superior absorption rates for this compound .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of zinc have demonstrated its potential as an antibacterial agent .
- Growth Performance in Poultry : A study on broiler chickens indicated that supplementation with zinc glycinate improved growth performance and bone mineralization .
Properties
IUPAC Name |
propane-1,2,3-triol;zinc | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O.[Zn] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937344 | |
Record name | Propane-1,2,3-triol--zinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-68-0 | |
Record name | Propane-1,2,3-triol--zinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyzinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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